

Dinoseb Acetate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinoseb acetate*

Cat. No.: *B1212917*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb acetate, a derivative of the dinitrophenol herbicide Dinoseb, is a compound of significant interest due to its biological activity as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **Dinoseb acetate**. It includes a detailed summary of its physicochemical properties, a proposed synthesis protocol, and best-practice analytical methodologies for its detection and quantification. Furthermore, this guide elucidates its primary signaling pathway through a detailed diagram, offering valuable insights for researchers in toxicology, environmental science, and drug development.

Chemical Properties and Structure

Dinoseb acetate, systematically named (2-butan-2-yl-4,6-dinitrophenyl) acetate, is an organic compound with the molecular formula $C_{12}H_{14}N_2O_6$.^[1] It is a solid at room temperature and has been used as a herbicide.^[2]

Identifiers and Nomenclature

Identifier	Value
IUPAC Name	(2-butan-2-yl-4,6-dinitrophenyl) acetate [1]
CAS Number	2813-95-8 [1]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₆ [1]
Molecular Weight	282.25 g/mol [1]
Synonyms	Aretit, Ivosit, O-Acetyl-2-sec-butyl-4,6-dinitrophenol, HOE 2904 [1]

Physicochemical Properties

Property	Value	Source
Melting Point	26-27 °C	[1]
Boiling Point	170 °C at 0.53 kPa	[1]
Solubility in Water	2.2 g/L (at room temperature)	
Appearance	Solid	[1]

Synthesis Protocol

While a specific detailed protocol for the synthesis of **Dinoseb acetate** is not readily available in the reviewed literature, a standard acetylation of the parent compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), can be proposed based on general organic chemistry principles. The synthesis of Dinoseb itself involves the alkylation of phenol followed by nitration.[\[3\]](#)[\[4\]](#)

Proposed Synthesis of Dinoseb Acetate from Dinoseb

Materials:

- Dinoseb (2-sec-butyl-4,6-dinitrophenol)
- Acetic anhydride
- Pyridine (or another suitable base)

- Diethyl ether (or other suitable organic solvent)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO₃), saturated solution
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve Dinoseb in a suitable organic solvent such as diethyl ether.
- **Addition of Reagents:** Add an excess of acetic anhydride to the solution. Subsequently, slowly add a catalytic amount of pyridine to the reaction mixture while stirring.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography to yield pure **Dinoseb acetate**.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of **Dinoseb acetate** are crucial for research and monitoring purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (QuEChERS-based):

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of **Dinoseb acetate** from environmental samples like soil.[\[5\]](#)

- Extraction: Weigh a homogenized sample into a centrifuge tube. Add an appropriate amount of water (for dry samples) and an internal standard. Add acetonitrile (with or without acid, depending on the matrix) and shake vigorously.
- Salting Out: Add a mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation. Shake and centrifuge.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. Vortex and centrifuge.
- Final Extract: The resulting supernatant can be directly injected into the GC-MS or concentrated and reconstituted in a suitable solvent.

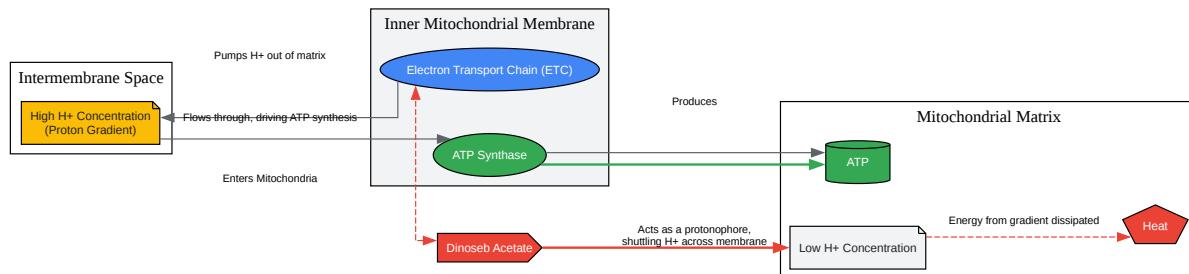
GC-MS Parameters:

- Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is suitable.[\[6\]](#)
- Injection: Splitless injection is preferred for trace analysis.
- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.
- Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

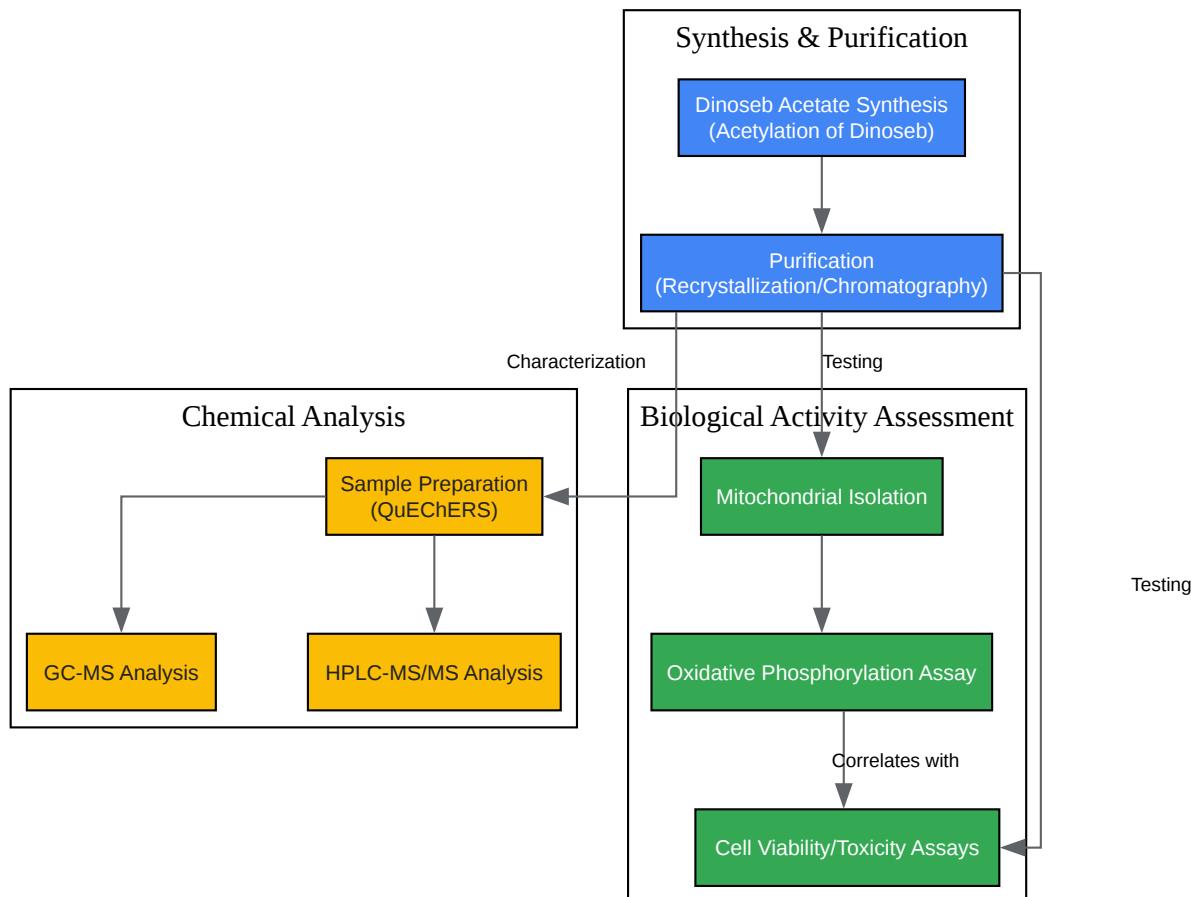

Sample preparation can follow a similar QuEChERS-based extraction as for GC-MS. The final extract should be filtered through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Parameters:

- Column: A C18 reversed-phase column is commonly used.[7]
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve peak shape and ionization.[7]
- Injection Volume: Typically 5-20 µL.
- Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is often effective for dinitrophenolic compounds. Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Dinoseb and its derivatives, including **Dinoseb acetate**, is the uncoupling of oxidative phosphorylation in mitochondria.[2] This process disrupts the synthesis of ATP, the main energy currency of the cell.



[Click to download full resolution via product page](#)

Caption: Mechanism of oxidative phosphorylation uncoupling by **Dinoseb acetate**.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of **Dinoseb acetate** to its analysis and the study of its biological effects.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Dinoseb acetate** research.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, analytical methods, and mechanism of action of **Dinoseb acetate**. The tabulated data offers a quick reference for its physicochemical characteristics. The proposed synthesis and detailed analytical protocols provide a strong foundation for researchers to work with this compound. The visualization of its signaling pathway as an uncoupler of oxidative phosphorylation highlights its significant biological effect at the cellular level. This

comprehensive information is intended to be a valuable resource for scientists and professionals engaged in research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dinoseb acetate | C12H14N2O6 | CID 17776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dinoseb acetate (Ref: HOE 02904) [sitem.herts.ac.uk]
- 3. Dinoseb - Wikipedia [en.wikipedia.org]
- 4. Dinoseb (Ref: HOE 26150) [sitem.herts.ac.uk]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dinoseb Acetate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212917#dinoseb-acetate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com